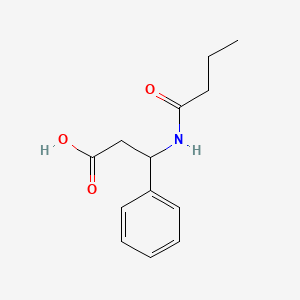
3-(Butanoylamino)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butanoylamino)-3-phenylpropanoic acid, also known as BPPA, is a synthetic amino acid that has gained attention in the scientific community due to its potential applications in various fields. BPPA is a chiral molecule, meaning it has a non-superimposable mirror image, which gives it unique properties that make it useful in a variety of contexts.
Mécanisme D'action
The mechanism of action of 3-(Butanoylamino)-3-phenylpropanoic acid is not fully understood, but it is believed to act as a chiral auxiliary, meaning it can influence the stereochemistry of reactions it is involved in. This property makes it useful in the synthesis of chiral compounds, which are important in the development of new drugs and materials.
Biochemical and Physiological Effects:
3-(Butanoylamino)-3-phenylpropanoic acid has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it has been shown to interact with certain enzymes and proteins in vitro, indicating that it may have potential as a research tool in the study of these molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(Butanoylamino)-3-phenylpropanoic acid is its chiral nature, which makes it useful in the synthesis of chiral compounds. It is also relatively easy to synthesize and purify, making it a cost-effective option for use in research. However, one limitation is that it may not be suitable for use in vivo due to its synthetic nature and potential for low bioavailability.
Orientations Futures
There are several potential future directions for research involving 3-(Butanoylamino)-3-phenylpropanoic acid. One area of interest is in the development of new materials and drug delivery systems using 3-(Butanoylamino)-3-phenylpropanoic acid as a building block. Additionally, further investigation into the mechanism of action of 3-(Butanoylamino)-3-phenylpropanoic acid could lead to new insights into the behavior of enzymes and proteins. Finally, more research is needed to determine the potential applications of 3-(Butanoylamino)-3-phenylpropanoic acid in vivo and its potential as a therapeutic agent.
Méthodes De Synthèse
3-(Butanoylamino)-3-phenylpropanoic acid can be synthesized using a variety of methods, including the reaction of phenylalanine with butyric anhydride in the presence of a catalyst. This method has been shown to produce high yields of 3-(Butanoylamino)-3-phenylpropanoic acid with high purity.
Applications De Recherche Scientifique
3-(Butanoylamino)-3-phenylpropanoic acid has been studied extensively for its potential applications in various scientific fields. One area of research is in the development of new materials, such as polymers and hydrogels, for use in drug delivery and tissue engineering. 3-(Butanoylamino)-3-phenylpropanoic acid has also been investigated for its potential as a chiral building block in the synthesis of new drugs and other compounds.
Propriétés
IUPAC Name |
3-(butanoylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-6-12(15)14-11(9-13(16)17)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAHNNXXFOPGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyramido-3-phenylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)

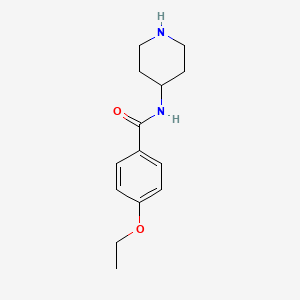
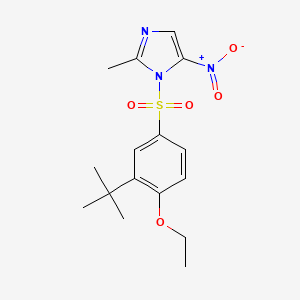
![[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)
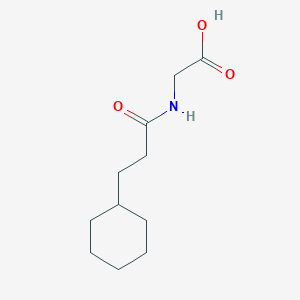
![2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)
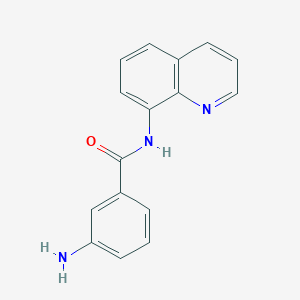
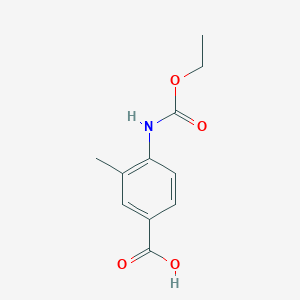




![3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline](/img/structure/B7460000.png)